Cas no 2138333-01-2 (N-(2-methylpropyl)-octahydroindolizin-2-amine)
N-(2-methylpropyl)-octahydroindolizin-2-amine Chemical and Physical Properties
Names and Identifiers
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- N-(2-methylpropyl)-octahydroindolizin-2-amine
- EN300-1067496
- 2138333-01-2
-
- Inchi: 1S/C12H24N2/c1-10(2)8-13-11-7-12-5-3-4-6-14(12)9-11/h10-13H,3-9H2,1-2H3
- InChI Key: OZIPBEWQWJEAFP-UHFFFAOYSA-N
- SMILES: N12CCCCC1CC(C2)NCC(C)C
Computed Properties
- Exact Mass: 196.193948774g/mol
- Monoisotopic Mass: 196.193948774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 15.3Ų
N-(2-methylpropyl)-octahydroindolizin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1067496-0.05g |
N-(2-methylpropyl)-octahydroindolizin-2-amine |
2138333-01-2 | 95% | 0.05g |
$587.0 | 2023-10-28 | |
| Enamine | EN300-1067496-0.1g |
N-(2-methylpropyl)-octahydroindolizin-2-amine |
2138333-01-2 | 95% | 0.1g |
$615.0 | 2023-10-28 | |
| Enamine | EN300-1067496-0.25g |
N-(2-methylpropyl)-octahydroindolizin-2-amine |
2138333-01-2 | 95% | 0.25g |
$642.0 | 2023-10-28 | |
| Enamine | EN300-1067496-0.5g |
N-(2-methylpropyl)-octahydroindolizin-2-amine |
2138333-01-2 | 95% | 0.5g |
$671.0 | 2023-10-28 | |
| Enamine | EN300-1067496-1.0g |
N-(2-methylpropyl)-octahydroindolizin-2-amine |
2138333-01-2 | 1g |
$1229.0 | 2023-05-23 | ||
| Enamine | EN300-1067496-2.5g |
N-(2-methylpropyl)-octahydroindolizin-2-amine |
2138333-01-2 | 95% | 2.5g |
$1370.0 | 2023-10-28 | |
| Enamine | EN300-1067496-5.0g |
N-(2-methylpropyl)-octahydroindolizin-2-amine |
2138333-01-2 | 5g |
$3562.0 | 2023-05-23 | ||
| Enamine | EN300-1067496-10.0g |
N-(2-methylpropyl)-octahydroindolizin-2-amine |
2138333-01-2 | 10g |
$5283.0 | 2023-05-23 | ||
| Enamine | EN300-1067496-1g |
N-(2-methylpropyl)-octahydroindolizin-2-amine |
2138333-01-2 | 95% | 1g |
$699.0 | 2023-10-28 | |
| Enamine | EN300-1067496-5g |
N-(2-methylpropyl)-octahydroindolizin-2-amine |
2138333-01-2 | 95% | 5g |
$2028.0 | 2023-10-28 |
N-(2-methylpropyl)-octahydroindolizin-2-amine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on N-(2-methylpropyl)-octahydroindolizin-2-amine
N-(2-Methylpropyl)-Octahydroindolizin-2-Amine: A Comprehensive Overview
N-(2-Methylpropyl)-Octahydroindolizin-2-Amine, also known by its CAS number 2138333-01-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of amines and features a complex bicyclic structure, which contributes to its unique chemical properties. The N-(2-methylpropyl) group attached to the octahydroindolizin-2-amine backbone plays a crucial role in determining its reactivity and biological activity.
Recent studies have highlighted the potential of N-(2-methylpropyl)-octahydroindolizin-2-amine as a precursor for the synthesis of bioactive molecules. Researchers have explored its ability to undergo various transformations, such as alkylation and acylation, to generate derivatives with enhanced pharmacological profiles. These derivatives have shown promise in inhibiting key enzymes involved in neurodegenerative diseases, making them valuable candidates for drug development.
The synthesis of N-(2-methylpropyl)-octahydroindolizin-2-amine involves a multi-step process that typically begins with the preparation of the indolizine skeleton. This is followed by functionalization at the nitrogen atom to introduce the N-(2-methylpropyl) group. The reaction conditions, including temperature and solvent choice, are critical in ensuring high yields and purity of the final product. Advanced techniques such as microwave-assisted synthesis have been employed to optimize this process, reducing reaction times while maintaining product quality.
From a structural perspective, octahydroindolizin forms the core of this compound, consisting of two fused rings: an indole ring and a cyclohexene ring. The addition of the N-(2-methylpropyl) group introduces steric hindrance and enhances lipophilicity, which are desirable properties for improving drug absorption and bioavailability. Computational studies using molecular docking have revealed that this compound can interact with specific protein targets through hydrogen bonding and hydrophobic interactions, further supporting its potential as a therapeutic agent.
Another area of active research is the evaluation of N-(2-methylpropyl)-octahydroindolizin-2-amine as a chiral auxiliary in asymmetric synthesis. Its rigid structure and stereogenic centers make it an ideal candidate for inducing enantioselectivity in organic reactions. This has led to its application in the synthesis of complex natural products and pharmaceutical intermediates with high optical purity.
In terms of spectroscopic characterization, N-(2-methylpropyl) derivatives exhibit distinct NMR and IR spectra due to their unique electronic environments. High-resolution mass spectrometry has been instrumental in confirming their molecular weights and structural integrity. These analytical techniques provide essential data for quality control during manufacturing processes.
Looking ahead, the development of novel analogs based on octahydroindolizin frameworks is expected to expand their utility in medicinal chemistry. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore their potential in treating conditions such as cancer, inflammation, and infectious diseases. The integration of artificial intelligence in drug design is further accelerating this process by predicting optimal structural modifications that enhance efficacy while minimizing toxicity.
In conclusion, N-(2-methylpropyl) derivatives like octahydroindolizin-amine represent a promising class of compounds with diverse applications across multiple disciplines. Their ability to serve as both synthetic building blocks and bioactive agents underscores their importance in modern chemical research. As advancements in synthetic methodology and computational modeling continue to evolve, we can anticipate even greater contributions from these compounds to the field of medicine.
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